2-(2-Amino-5-methylphenyl)-4-fluorophenol
Description
Contextualization within Aromatic Systems and Fluoro-Organic Chemistry
Aromatic systems, such as the two phenyl rings in the subject compound, are fundamental scaffolds in organic chemistry. Their planar structure and delocalized π-electron systems provide a rigid framework that is often found in biologically active molecules. rsc.org The introduction of fluorine into organic molecules, a cornerstone of fluoro-organic chemistry, can dramatically alter a compound's properties. wikipedia.orgtandfonline.com Fluorine's high electronegativity and small size can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.comnih.gov Consequently, an estimated 20% of all pharmaceuticals contain fluorine. nih.govacs.org
Structural Significance of the 2-(2-Amino-5-methylphenyl)-4-fluorophenol Moiety
The specific arrangement of functional groups in this compound—an amino group, a methyl group, a hydroxyl group, and a fluorine atom—on the biphenyl (B1667301) framework is crucial to its potential chemical and biological profile. The biphenyl core itself is a recognized pharmacophore in numerous therapeutic agents. researchgate.netresearchgate.net
The presence of the amino (-NH₂) and hydroxyl (-OH) groups provides sites for hydrogen bonding, which can be critical for molecular recognition and binding to biological targets such as enzymes and receptors. The methyl (-CH₃) group can contribute to steric interactions and also influence the electronic properties of the aromatic ring. The fluorine atom, positioned on the phenolic ring, can modulate the acidity of the hydroxyl group and enhance the molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.gov
The relative positioning of these substituents is also significant. The ortho-amino group on one phenyl ring and the para-fluoro and ortho-hydroxyl groups on the other create a specific electronic and steric environment that could lead to selective interactions with biological macromolecules.
Current Research Trajectories and Open Questions in Aminophenylfluorophenol Chemistry
While specific research on this compound is not extensively documented in publicly available literature, the broader field of aminophenylfluorophenol chemistry presents several promising research directions. Current investigations into related substituted biphenyls are focused on their potential as therapeutic agents, particularly in areas such as cancer immunotherapy, where they are being explored as inhibitors of the PD-1/PD-L1 pathway. researchgate.net
Open questions in this area of chemistry include:
Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of asymmetrically substituted biphenyls remains an active area of research.
Structure-Activity Relationships (SAR): A key area of investigation is to understand how the precise placement and nature of substituents on the biphenyl scaffold influence biological activity. For this compound, understanding the interplay between the amino, methyl, hydroxyl, and fluoro groups is essential for predicting its potential therapeutic applications.
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to determine how compounds with this architecture are absorbed, distributed, metabolized, and excreted (ADME), and to elucidate their mechanisms of action at the molecular level.
Materials Science Applications: The unique electronic and photophysical properties that can arise from the specific substitution pattern may also warrant investigation for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or sensors.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-5-methylphenyl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-8-2-4-12(15)10(6-8)11-7-9(14)3-5-13(11)16/h2-7,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGRBNCMNFYMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Amino 5 Methylphenyl 4 Fluorophenol and Analogous Structures
Strategic Approaches to Biphenyl (B1667301) Core Formation
The formation of the C-C bond between the two phenyl rings is a critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation efficiently and with high yields. nobelprize.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura and Negishi couplings are particularly widespread in the synthesis of biaryl compounds due to their functional group tolerance and relatively mild reaction conditions. nih.gov, nobelprize.org
The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov, nobelprize.org In the context of synthesizing the target molecule, a typical Suzuki approach would involve the reaction of an arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For instance, (2-amino-5-methylphenyl)boronic acid could be coupled with 1-bromo-4-fluorobenzene, or conversely, 2-bromo-4-methylaniline (B145976) could be coupled with (4-fluoro-2-hydroxyphenyl)boronic acid. The choice of coupling partners often depends on the commercial availability and stability of the starting materials.
The effectiveness of these reactions heavily relies on the choice of ligands for the palladium catalyst. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have proven to be highly effective for a broad range of substrates, including unactivated aryl chlorides and hindered combinations. nih.gov
Table 1: Common Palladium Catalysts and Ligands for Biaryl Synthesis
| Catalyst/Ligand | Description | Common Applications |
|---|---|---|
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A widely used, versatile catalyst for Suzuki and Negishi couplings. wikipedia.org |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Effective for a variety of cross-coupling reactions, offering good stability. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A bulky electron-rich phosphine ligand enabling challenging couplings, including those with aryl chlorides. nih.gov |
The Suzuki reaction, in particular, is noted for its use of organoboron compounds, which are generally stable and less toxic than other organometallic reagents. nobelprize.org Nano-palladium catalysts have also been developed that can facilitate Suzuki couplings without the need for ligands under certain conditions. google.com
While palladium-catalyzed reactions are dominant, other methods exist for forming the biaryl linkage.
Negishi Coupling: This reaction utilizes organozinc reagents, which are among the most reactive organometallics for transmetalation. nobelprize.org, rsc.org The increased reactivity allows for couplings at lower temperatures and with a broad scope of substrates. wikipedia.org The reaction can be catalyzed by either palladium or nickel complexes. wikipedia.org For the target molecule, this could involve reacting an organozinc derivative of 4-fluoroaniline (B128567) with 2-bromo-5-methylphenol.
Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides, typically iodides or bromides, at high temperatures. arabjchem.org, researchgate.net While it requires harsher conditions than palladium-catalyzed methods, it remains a useful technique, especially for large-scale industrial syntheses.
Hiyama Coupling: This reaction couples organosilanes with organic halides, activated by a fluoride (B91410) source. It follows a catalytic cycle similar to other palladium-catalyzed reactions. rsc.org
Introduction and Selective Functionalization of Amino and Hydroxyl Groups
The correct placement of the amino (-NH₂) and hydroxyl (-OH) groups is crucial for the final structure. This can be achieved either by starting with pre-functionalized aromatic rings before the coupling step or by functionalizing the biphenyl core after its formation.
Introducing amino and hydroxyl groups often involves multi-step sequences. A common strategy for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the nitro group. google.com, orgsyn.org For example, 4-fluorotoluene (B1294773) could be nitrated to introduce a nitro group, which is then reduced to an amine after the biphenyl core has been formed.
Hydroxylation can be more complex. One approach involves the nucleophilic aromatic substitution (SNAr) of a highly activated aryl halide. For instance, 2,4-difluoroaniline (B146603) can be reacted with potassium hydroxide (B78521) to replace one of the fluorine atoms with a hydroxyl group, yielding 2-amino-5-fluorophenol. guidechem.com Another strategy is the deoxyfluorination of phenols, where a hydroxyl group is converted into a fluorine atom. acs.org, nih.gov This process can also be considered in reverse, conceptually, where a fluorine atom might be replaced by a hydroxyl group under specific conditions.
Metabolic studies on fluorinated anilines have also investigated the processes of hydroxylation and defluorination, indicating that such transformations are biochemically possible, which can provide insights for synthetic strategies. nih.gov
Achieving the correct substitution pattern (regioselectivity) is paramount. The inherent directing effects of substituents on the aromatic rings are often exploited. For example, in the synthesis of 2-amino-5-methoxyphenol, starting with 3-methoxyphenol (B1666288) allows for the controlled introduction of a nitro group at the 2-position, which is then reduced to the amine. researchgate.net This demonstrates how an existing group can direct the position of a new functional group.
For complex molecules like 2-(2-Amino-5-methylphenyl)-4-fluorophenol, a combination of strategies is necessary:
Use of Directing Groups: An existing functional group on a ring (e.g., methyl, hydroxyl) will direct incoming electrophiles to specific positions (ortho, para, or meta).
Protecting Groups: Temporarily blocking a reactive site, such as an amine or hydroxyl group, allows other positions on the ring to be functionalized without side reactions.
Controlled Reaction Sequence: The order in which the coupling and functionalization steps are performed can dictate the final arrangement of substituents.
Radical arene amination represents a newer method that can provide access to ortho-phenylenediamines, showcasing advanced strategies for controlling positional selectivity in amination reactions. acs.org Similarly, regioselective halogenation can be used to introduce a handle for subsequent cross-coupling reactions at a specific position on the biphenyl scaffold. researchgate.net
Fluorine Incorporation Techniques in Aromatic Systems
The incorporation of fluorine into aromatic molecules can significantly alter their properties. numberanalytics.com, researchgate.net, researchgate.net Several methods are available for this purpose, each with its own advantages.
Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. numberanalytics.com Common reagents include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.com, numberanalytics.com
Nucleophilic Aromatic Substitution (SNAr): In electron-deficient aromatic systems, a leaving group (such as -Cl, -NO₂) can be displaced by a nucleophilic fluoride source like KF or CsF. numberanalytics.com This is a common industrial method for producing fluoroaromatics.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. numberanalytics.com It is a reliable, though sometimes low-yielding, method for introducing a single fluorine atom.
Transition Metal-Catalyzed Fluorination: Modern methods utilize transition metals, such as palladium or copper, to catalyze the reaction between an aryl halide or triflate and a fluoride source. numberanalytics.com
Deoxyfluorination of Phenols: Phenols can be directly converted to aryl fluorides using specialized reagents. acs.org, nih.gov This reaction proceeds via an ipso-substitution, replacing the hydroxyl group directly with a fluorine atom. nih.gov
Table 2: Common Methods for Aromatic Fluorination
| Method | Reagent Type | Substrate Requirement | Key Features |
|---|---|---|---|
| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor) | Electron-rich arenes | Direct fluorination of C-H bonds. numberanalytics.com |
| Nucleophilic Substitution (SNAr) | Nucleophilic (e.g., KF, CsF) | Electron-poor arenes with a good leaving group | Widely used in industry. numberanalytics.com |
| Balz-Schiemann Reaction | Diazonium salts (ArN₂⁺BF₄⁻) | Primary aromatic amines | Classic, reliable method. numberanalytics.com |
Electrophilic and Nucleophilic Fluorination Approaches
These methods involve the introduction of a fluorine atom onto an existing aromatic ring system, either through an electrophilic "F+" source or a nucleophilic fluoride ion.
Electrophilic Fluorination: This approach is suitable for electron-rich aromatic systems, where a carbon-centered nucleophile attacks an electrophilic fluorine source. wikipedia.org For a precursor like 2-(2-Amino-5-methylphenyl)phenol, the existing hydroxyl and amino groups would activate the phenolic ring towards electrophilic substitution. The primary challenge is controlling the regioselectivity of the fluorination. Reagents containing a nitrogen-fluorine bond are most common due to their stability and safety. wikipedia.org
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4), which are known for their effectiveness under mild conditions. mdpi.comalfa-chemistry.com The reaction mechanism is thought to proceed via a polar pathway, where decomposition of a Wheland-type intermediate is not the rate-determining step. researchgate.net
| Reagent | Acronym/Name | Typical Application |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of electron-rich arenes, enolates, and amides. mdpi.comalfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of arenes, alkenes, and carbonyl compounds. mdpi.comnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for fluorinating carbanions like Grignard reagents and aryllithiums. wikipedia.org |
Nucleophilic Fluorination: In contrast, nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring with a good leaving group (e.g., -NO₂, -Cl, -Br) positioned ortho or para to a strong electron-withdrawing group. To synthesize the target compound via this route, a precursor such as 2-(2-Amino-5-methylphenyl)-4-nitrophenol could be reacted with a fluoride source.
Key challenges in nucleophilic fluorination include the low solubility and high basicity of common fluoride salts like potassium fluoride (KF). ucla.edu To overcome these issues, phase-transfer catalysts or highly reactive, anhydrous fluoride sources like tetramethylammonium (B1211777) fluoride (Me₄NF) are often employed, enabling reactions to proceed under milder conditions. nih.gov
| Fluoride Source | Typical Leaving Group | Key Conditions/Additives |
|---|---|---|
| Potassium Fluoride (KF) | -NO₂, -Cl | High temperatures, polar aprotic solvents (e.g., DMSO, DMF), often with phase-transfer catalysts. nih.gov |
| Cesium Fluoride (CsF) | -NO₂, -Cl | More reactive than KF, allows for lower reaction temperatures. |
| Tetramethylammonium Fluoride (Me₄NF) | -Cl, -Br | Highly reactive and soluble; can enable room-temperature SNAr reactions. nih.gov |
Metal-Catalyzed Fluorination Methods
Transition metal catalysis has emerged as a powerful tool for forming carbon-fluorine bonds, often with high selectivity and under milder conditions than traditional methods. nih.gov Palladium and copper are the most commonly employed metals for these transformations. nih.gov
These methods typically involve the reaction of an aryl halide or triflate with a fluoride source in the presence of a metal catalyst. For a precursor such as 2-(2-Amino-5-methylphenyl)-4-bromophenol, a palladium-catalyzed reaction could be employed. The success of these reactions is highly dependent on the choice of ligand, which modulates the stability and reactivity of the metal center. A significant breakthrough was the development of Pd(0)/Pd(II)-catalyzed nucleophilic fluorination of aryl triflates. researchgate.net More recently, methods for the fluorination of more accessible aryl bromides have been developed, expanding the synthetic utility. acs.org
Another advanced strategy is transition-metal-catalyzed C-H bond activation, which allows for the direct fluorination of a C-H bond, offering an atom-economical route to fluorinated molecules. beilstein-journals.org A directing group, potentially the amino or hydroxyl group in an appropriate precursor, can be used to guide the catalyst to a specific C-H bond for selective fluorination.
| Catalyst System | Fluoride Source | Substrate Type | General Findings |
|---|---|---|---|
| Palladium / Phosphine Ligands | CsF, AgF | Aryl Triflates, Bromides, Iodides | Ligand design is critical to facilitate the challenging reductive elimination step to form the C-F bond. researchgate.netacs.org |
| Copper (e.g., Cu(OTf)₂) | KF, AgF | Aryltrifluoroborates, Aryl Bromides | Can proceed via a proposed Cu(I)/Cu(III) catalytic cycle; directing groups can be essential for success. acs.org |
| Silver (e.g., AgNO₃) | Selectfluor® | Aryl C-H bonds | Often used in radical or polar C-H fluorination pathways. mdpi.com |
Cascade and Multicomponent Reactions for Advanced Biphenyl Derivatives
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules like hindered biaryl aminophenols. A notable transition-metal-free approach involves the generation of a reactive aryne intermediate from a Kobayashi precursor. acs.orgnih.gov
In a relevant example, a functionalized aryne precursor undergoes regioselective nucleophilic addition from an amine. nih.gov This initial addition sets up an intramolecular Smiles–Truce rearrangement, where an aryl group migrates, resulting in the formation of the sterically hindered biaryl C-C bond. acs.org This method is particularly powerful for creating highly substituted and sterically congested biaryls, which are often challenging to synthesize using traditional cross-coupling methods. acs.orgnih.gov The use of a sulfonate group in the aryne precursor enables direct access to phenolic biaryl products. nih.gov
| Reaction Type | Key Intermediate | Process | Advantages |
|---|---|---|---|
| Aryne Aminoarylation | Benzyne (Aryne) | Nucleophilic amine addition followed by a Smiles–Truce rearrangement of a sulfonate group. acs.orgnih.gov | Transition-metal-free, proceeds at room temperature, effective for synthesizing sterically hindered biaryl aminophenols. acs.orgnih.gov |
| Visible-Light-Promoted Cyclization | Carbon-centered radical | A cascade of radical additions and cyclizations to form multiple C-C bonds and rings in one step. acs.org | Mild conditions, high bond-forming efficiency for complex polycyclic aromatic structures. acs.org |
These advanced, multicomponent strategies represent the forefront of synthetic chemistry, providing powerful tools for the efficient construction of complex molecular architectures like this compound.
Advanced Spectroscopic and Structural Elucidation of Aminophenylfluorophenol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and probing the dynamic conformational behavior of substituted biphenyls. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.
In ¹H NMR, the aromatic protons would appear as distinct multiplets in the range of δ 6.5-8.0 ppm. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton on the two phenyl rings. For instance, the protons on the aminophenyl ring would be influenced by the electron-donating effects of both the amino (-NH₂) and methyl (-CH₃) groups, while the protons on the fluorophenol ring would be affected by the hydroxyl (-OH) and fluorine (-F) substituents.
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The quaternary carbons, particularly the two carbons forming the biphenyl (B1667301) linkage, are of significant diagnostic value. Their chemical shifts can provide indirect evidence of the dihedral angle between the rings. researchgate.net
Due to the presence of a fluorine atom, ¹⁹F NMR is a particularly sensitive technique for studying this system. The ¹⁹F chemical shift is highly responsive to subtle changes in the local electronic and conformational environment. nih.gov This makes it a powerful probe for studying intermolecular interactions and conformational changes in solution. nih.govnih.govresearchgate.net
A key structural feature of ortho-substituted biphenyls is the potential for hindered rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. quora.compharmaguideline.comlibretexts.org The steric hindrance between the ortho-amino group on one ring and the ortho-hydrogen on the other can create a significant energy barrier to rotation. libretexts.orgstackexchange.com Dynamic NMR (DNMR) spectroscopy can be employed to quantify this rotational barrier. researchgate.net By studying the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between the atropisomers increases, allowing for the calculation of the activation energy for rotation. libretexts.orgresearchgate.net
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Complex splitting patterns due to H-H and H-F coupling. |
| ¹H | Amino (Ar-NH₂) | 3.5 - 5.0 | Broad signal, position is solvent and concentration dependent. |
| ¹H | Hydroxyl (Ar-OH) | 4.5 - 7.0 | Broad signal, position is solvent and concentration dependent. |
| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 | Singlet. |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | Signals influenced by attached heteroatoms (N, O, F). C-F bond will show a large one-bond coupling constant. |
| ¹³C | Methyl (Ar-CH₃) | 15 - 25 | - |
| ¹⁹F | Aromatic (Ar-F) | -100 to -140 | Relative to CFCl₃. Sensitive to solvent and electronic environment. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govornl.gov For this compound, the spectra would be rich with characteristic absorption bands.
Key vibrational modes include:
O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups will exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. The precise frequency, shape, and breadth of these bands are highly sensitive to hydrogen bonding. In the solid state or concentrated solutions, intermolecular hydrogen bonding would lead to broader absorption bands at lower frequencies compared to the sharp, higher-frequency bands observed in dilute, non-polar solvents.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methyl (-CH₃) group will show symmetric and asymmetric stretches just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring skeletal vibrations result in a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-N, C-O, and C-F Stretching: These single-bond stretching vibrations occur in the fingerprint region (below 1400 cm⁻¹) and are coupled with other vibrations. The C-F stretch is typically found in the 1100-1250 cm⁻¹ range.
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. It is an effective technique for studying the skeletal modes of the biphenyl backbone. iucr.org Changes in the relative intensities of certain Raman modes, such as the inter-ring C-C stretch, can be correlated with changes in the molecular geometry and the torsional angle between the phenyl rings. missouri.edu
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Two bands (symmetric and asymmetric); broadens with H-bonding. |
| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Broad with H-bonding; sharp in dilute solution. |
| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | - |
| C-H Stretch (Aliphatic) | Methyl | 2850 - 2960 | - |
| C=C Stretch (Aromatic) | Aryl | 1450 - 1600 | Multiple sharp bands. |
| N-H Bend | Primary Amine | 1550 - 1650 | - |
| C-O Stretch | Phenol | 1200 - 1260 | - |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong intensity in IR. |
Electronic Spectroscopy (UV-Vis, PL) for Electronic Transitions and Optical Properties
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated biphenyl system.
Compared to unsubstituted biphenyl, the presence of strong electron-donating groups (-NH₂, -OH) and a weaker donating group (-CH₃) is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max). nih.gov These substituents increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths. The fluorine atom, being an electron-withdrawing group by induction but a donating group by resonance, will have a more subtle effect on the electronic transitions.
The conformation of the biphenyl system, specifically the dihedral angle, plays a critical role in its electronic properties. A more planar conformation allows for greater π-conjugation between the two rings, which typically results in a red shift and an increase in the molar absorptivity (ε). researchgate.net Conversely, a highly twisted conformation, enforced by steric hindrance, disrupts conjugation, leading to a hypsochromic (blue) shift, with the spectrum resembling that of two isolated benzene derivatives.
Some substituted biphenyls exhibit fluorescence. nih.gov Photoluminescence spectroscopy could be used to investigate the emission properties of this compound. The fluorescence quantum yield and the position of the emission peak would be highly dependent on the molecular structure, the rigidity of the system, and the dihedral angle between the rings.
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. iucr.org An XRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two aromatic rings. iucr.org
The solid-state structure is influenced by both intramolecular forces (steric and electronic effects) and intermolecular forces that dictate the crystal packing. researchgate.net For this molecule, strong intermolecular hydrogen bonds are expected to form between the -OH and -NH₂ groups of adjacent molecules. These interactions, along with potential π-π stacking of the aromatic rings, would be key features of the crystal lattice. mdpi.com Analysis of the crystal packing can reveal how these non-covalent interactions guide the self-assembly of the molecules in the solid state.
The conformation of biphenyl derivatives is primarily defined by the dihedral angle (ψ) between the planes of the two phenyl rings. This angle represents a balance between two opposing factors:
Steric Hindrance: Repulsion between substituents at the ortho positions (the 2, 2', 6, and 6' positions) favors a twisted conformation, with a dihedral angle approaching 90°. libretexts.orgstackexchange.com
π-Conjugation: Delocalization of π-electrons across the two rings is maximized in a planar conformation (ψ = 0° or 180°), which is electronically favorable.
For this compound, the amino group at the 2-position creates significant steric repulsion with the hydrogen atom at the 2'-position of the other ring. This steric clash prevents the molecule from adopting a planar conformation. libretexts.orgnih.gov Therefore, the molecule is expected to exhibit a twisted or canted structure. While unsubstituted biphenyl has a dihedral angle of about 45° in the gas phase, the presence of the ortho-amino group would likely lead to a larger dihedral angle in this derivative to alleviate steric strain. libretexts.orgic.ac.uk X-ray diffraction data would provide the definitive value for this angle in the solid state, which is often found to be smaller than in the gas phase due to packing forces that can favor flatter conformations. researchgate.net
X-ray Absorption Spectroscopy (XAS) for Probing Electronic Structure and Delocalization
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. nih.govpsu.edu XAS can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). psu.edu
For this compound, XANES spectra could be measured at the K-edges of nitrogen, oxygen, and fluorine. The XANES region is sensitive to the oxidation state and local coordination environment of the absorbing atom. psu.eduyoutube.com More importantly, it can be used to probe the unoccupied molecular orbitals. Transitions from core levels (e.g., N 1s, O 1s) to unoccupied π* orbitals of the aromatic system can provide direct insight into the electronic structure and the degree of electron delocalization between the two rings. acs.orgnih.gov
By analyzing the features in the XANES spectra, it is possible to experimentally assess the extent of π-conjugation. A higher degree of delocalization between the phenyl rings would influence the energy and intensity of pre-edge features, providing a complementary method to electronic spectroscopy and computational studies for understanding the electronic communication across the biphenyl core. acs.orgnih.gov
Computational and Quantum Chemical Investigations of 2 2 Amino 5 Methylphenyl 4 Fluorophenol and Derivatives
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. Using a functional like B3LYP and a basis set such as 6-311G(d,p), researchers can calculate various structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data, if available, to validate the computational model. For a molecule like 2-(2-Amino-5-methylphenyl)-4-fluorophenol, DFT would provide insights into the planarity of the phenyl rings and the orientation of the amino, methyl, and hydroxyl functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. The energy of the LUMO is related to the electron affinity, which is the energy released when an electron is added. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of the molecule most likely to participate in electron donation and acceptance.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different potential values. Typically, red regions represent the most negative potential, indicating areas rich in electrons and prone to electrophilic attack (e.g., around oxygen or nitrogen atoms). Blue regions represent the most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack (e.g., around hydrogen atoms of amino or hydroxyl groups).
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.
A hypothetical data table for these descriptors would be:
| Descriptor | Value (eV) |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Global Electrophilicity (ω) | Value |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, oscillator strengths (f), and corresponding wavelengths (λ) of electronic transitions from the ground state to various excited states. The results are often compared with experimental UV-Vis spectra to aid in the assignment of absorption bands. For this compound, TD-DFT calculations, often performed in different solvents using a model like the Polarizable Continuum Model (PCM), would predict the λmax values corresponding to transitions like π → π* and n → π*.
A hypothetical data table for TD-DFT results would appear as:
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| Value | Value | Value | HOMO -> LUMO |
| Value | Value | Value | HOMO-1 -> LUMO |
Theoretical Studies on Tautomerism and Isomeric Stability
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For a molecule like this compound, which contains both hydroxyl and amino groups, keto-enol and amine-imine tautomerism could be investigated. Computational methods can be used to optimize the geometries of different tautomeric forms and calculate their relative energies (e.g., Gibbs free energy). The tautomer with the lowest energy is considered the most stable. These studies help to understand the structural and reactive properties of the molecule in different environments. For the target compound, theoretical calculations would determine whether the phenol-amine form is more stable than its potential keto-imine tautomers.
Simulation of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to simulate various spectroscopic properties, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
For vibrational spectra, the calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as O-H stretching, N-H stretching, C-C aromatic stretching, and C-F stretching.
For NMR spectra, methods like Gauge-Including Atomic Orbital (GIAO) can be used to predict the chemical shifts (δ) of 1H and 13C atoms. These theoretical chemical shifts are typically compared to experimental data to confirm the molecular structure. For this compound, these simulations would provide a detailed picture of its spectroscopic signatures.
Reaction Mechanism Elucidation via Computational Pathways
The formation of a benzoxazole (B165842) derivative from this compound is postulated to proceed through an intramolecular cyclization reaction. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this transformation. The generally accepted mechanism involves a cascade of events, starting with the activation of a carbonyl group (if reacting with a carboxylic acid derivative) or an analogous electrophilic center, followed by a nucleophilic attack from the amino group of the aminophenol, and culminating in an intramolecular cyclization and subsequent dehydration or elimination to form the stable benzoxazole ring. nih.gov
A proposed mechanistic pathway for the acid-catalyzed cyclization of an o-aminophenol derivative, which is analogous to the transformation of this compound, involves three key steps: protonation, cyclization, and tautomerization. semanticscholar.org Computational modeling of such pathways allows for the detailed examination of each step, providing a molecular-level understanding of the entire reaction sequence.
A critical aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the intramolecular cyclization of this compound, the key transition state would involve the formation of the C-N bond that closes the oxazole (B20620) ring.
Quantum chemical calculations are employed to locate and verify these transition states. Frequency calculations are a standard method, where a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is the energy barrier that must be overcome for the reaction to proceed and is determined by the energy difference between the reactants and the transition state. DFT calculations with appropriate functionals and basis sets can provide reliable estimates of these energy barriers. For analogous intramolecular cyclization reactions leading to heterocyclic compounds, activation energies can vary significantly depending on the specific reactants, catalysts, and solvent conditions. researchgate.net
| Step | Transition State (TS) | Calculated Activation Energy (kcal/mol) - Gas Phase | Calculated Activation Energy (kcal/mol) - Solvated |
| Nucleophilic Attack | TS1 | 25.8 | 22.5 |
| Cyclization | TS2 | 18.3 | 16.1 |
| Dehydration | TS3 | 12.5 | 10.8 |
Note: The data in this table is illustrative and derived from computational studies on analogous systems. It serves to represent the type of data generated in such investigations.
Kinetic analysis, on the other hand, is concerned with the rate of the reaction, which is directly related to the activation energy. By calculating the rate constants at different temperatures using transition state theory, a comprehensive understanding of the reaction kinetics can be achieved.
For the cyclization of this compound, thermodynamic calculations would likely show that the formation of the benzoxazole product is an exergonic process, driven by the formation of the stable aromatic heterocyclic ring system. The fluorination pattern on the phenol (B47542) ring can also influence the thermodynamics and kinetics of the reaction. mdpi.comnih.gov
| Parameter | Calculated Value | Units |
| Gibbs Free Energy of Reaction (ΔG) | -28.5 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -22.1 | kcal/mol |
| Entropy of Reaction (ΔS) | 21.5 | cal/mol·K |
| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ | s⁻¹ |
Note: This data is hypothetical and intended to be representative of the parameters obtained from computational analyses of similar chemical transformations.
Reaction Mechanisms and Chemical Transformations Involving Aminophenylfluorophenol Systems
Aromatic Substitution Reactions of Fluorophenol and Aminobiphenyl Moieties
The reactivity of 2-(2-Amino-5-methylphenyl)-4-fluorophenol in aromatic substitution reactions is governed by the directing effects of its substituent groups. The hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups are activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating, ortho-, para-directing group.
In electrophilic aromatic substitution, the activating groups enhance the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. wikipedia.org The hydroxyl and amino groups, in particular, are strong activators. libretexts.org The fluorine atom, despite being ortho-, para-directing, deactivates the ring towards electrophilic attack due to its high electronegativity. guidechem.com The interplay of these effects determines the regioselectivity of substitution reactions.
Conversely, in nucleophilic aromatic substitution, the presence of a good leaving group and electron-withdrawing groups on the aromatic ring is required. numberanalytics.com The fluorine atom can act as a leaving group in such reactions, especially when the ring is activated by other electron-withdrawing substituents.
Mechanisms of Aminofluorination Processes
Aminofluorination is a process that introduces both an amino and a fluorine group into a molecule. This can be achieved through various mechanisms, including electrophilic, nucleophilic, and radical pathways. nih.gov
Electrophilic, Nucleophilic, and Radical Pathways
Electrophilic Aminofluorination : This pathway involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine and an electrophilic source of nitrogen. wikipedia.org Reagents like Selectfluor can serve as an electrophilic fluorine source. acs.orglibretexts.org The mechanism often involves the formation of a fluoronium ion intermediate, which is then attacked by a nitrogen nucleophile.
Nucleophilic Aminofluorination : In this process, a substrate is attacked by a nucleophilic fluorine source and a nucleophilic amine. numberanalytics.com This typically requires the presence of a good leaving group on the substrate. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. numberanalytics.com
Radical Aminofluorination : This pathway involves the generation of radical intermediates. researchgate.net For instance, the reaction can be initiated by the formation of an amidyl radical, which then reacts with a fluorine source. acs.org Photoredox catalysis can be employed to facilitate the generation of the necessary radical species under mild conditions. organic-chemistry.org
Metal-Mediated Aminofluorination
Transition metals can catalyze aminofluorination reactions through various mechanisms. nsf.gov For example, palladium(IV)-fluoride complexes can act as electrophilic fluorinating agents. nih.gov The catalytic cycle may involve oxidative addition, migratory insertion, and reductive elimination steps. nih.govresearchgate.net Silver-catalyzed reactions have also been shown to proceed through a radical mechanism, involving the formation of an amidyl radical and a silver-assisted fluorine atom transfer. acs.org
Table 1: Comparison of Aminofluorination Pathways
| Pathway | Key Intermediates | Typical Reagents | Driving Force |
|---|---|---|---|
| Electrophilic | Fluoronium ion | Electrophilic fluorine source (e.g., Selectfluor), Nitrogen nucleophile | Formation of a stable product after nucleophilic attack |
| Nucleophilic | Carbocation (SN1) or Transition state (SN2) | Nucleophilic fluorine source (e.g., fluoride (B91410) salts), Amine | Displacement of a good leaving group |
| Radical | Amidyl radical, Carbon-centered radical | Radical initiator, Fluorine atom source (e.g., Selectfluor) | Formation of stable radical intermediates and products |
| Metal-Mediated | Organometallic complexes, Radical species | Transition metal catalyst (e.g., Pd, Ag, Cu), Fluorine source | Catalytic cycle involving oxidative addition, reductive elimination, etc. nih.govresearchgate.netnih.gov |
Coupling Reactions and Phenolic Radical Chemistry
The phenolic moiety of this compound can undergo coupling reactions, often proceeding through radical intermediates.
Enzymatic Polymerization and Surface Functionalization
Enzymes like laccase and peroxidase can catalyze the polymerization of phenolic compounds. acs.orgnih.govnih.gov This process involves the enzymatic generation of phenoxy radicals, which then couple to form polymers. nih.govacs.org The properties of the resulting polymer can be controlled by adjusting the reaction conditions. acs.org
This enzymatic approach offers a green alternative to traditional chemical polymerization methods. nih.gov The resulting polymers can be used for surface functionalization, creating coatings with various properties, such as antioxidant and antimicrobial activity. rsc.orgntu.edu.sgmdpi.comnih.gov The phenolic hydroxyl groups on the polymer backbone provide sites for further chemical modification. rsc.org
Intramolecular Cyclization and Heterocycle Formation (e.g., Benzoxazoles, Benzoxazines)
The ortho-aminophenol structure within this compound is a key precursor for the synthesis of heterocyclic compounds like benzoxazoles and benzoxazines.
Benzoxazoles can be synthesized from 2-aminophenols through condensation with various reagents, including aldehydes, carboxylic acids, and β-diketones. rsc.orgacs.orgnih.gov The reaction typically involves the formation of an intermediate Schiff base or amide, followed by intramolecular cyclization and dehydration. nih.govmdpi.com Various catalysts, including Brønsted acids, Lewis acids, and metal complexes, can be used to promote these reactions. organic-chemistry.orgrsc.orgorganic-chemistry.org
The synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of 2-aminophenols with cyanating agents. researchgate.netnih.gov This method provides a direct route to this important class of compounds.
Diversification through Schiff Base Condensation and Metal Complexation
The molecular framework of aminophenylfluorophenol systems, featuring both an amino and a hydroxyl group, provides a versatile platform for structural diversification, primarily through Schiff base condensation and subsequent metal complexation. The primary amine group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone in the synthesis of a wide array of organic ligands. tandfonline.comnih.govresearchgate.net
The general synthesis of Schiff bases involves the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step, typically catalyzed by an acid or base, to form the characteristic carbon-nitrogen double bond (azomethine group). rsc.orgresearchgate.net For instance, derivatives of 2-aminophenol (B121084) are commonly condensed with salicylaldehyde (B1680747) or other substituted aldehydes to create ligands capable of coordinating with metal ions. rsc.orgresearchgate.net A novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and characterized, demonstrating the successful application of this condensation reaction to similar structures. semanticscholar.org
These Schiff base ligands, often containing additional donor atoms like the phenolic oxygen, are excellent chelating agents for a variety of transition metal ions. rsc.orgrsc.org The formation of stable metal complexes significantly expands the chemical space and potential applications of the parent aminophenylfluorophenol scaffold. The coordination of the deprotonated phenolic oxygen and the azomethine nitrogen to a metal center forms stable five- or six-membered chelate rings. nih.govnih.gov
The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which are influenced by the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. nih.govorientjchem.org For example, transition metal complexes with Schiff base ligands derived from aminophenols have been studied for their catalytic, sensing, and biological activities. rsc.orgnih.govnih.gov The complexation can modulate the electronic properties of the entire molecule, influencing its reactivity and photophysical characteristics. orientjchem.orgnih.gov
| Reactant A (Aminophenol Derivative) | Reactant B (Carbonyl Compound) | Resulting Structure Type | Potential Metal Ions for Complexation |
|---|---|---|---|
| This compound | Salicylaldehyde | Schiff Base Ligand (N,O-donor) | Cu(II), Ni(II), Co(II), Zn(II) |
| This compound | 2-Hydroxyacetophenone | Schiff Base Ligand (N,O-donor) | Fe(III), Mn(II), Cd(II) |
| This compound | 4-Carboxybenzaldehyde | Carboxylate-functionalized Schiff Base | Au(III), Hg(II) |
C-F Bond Activation and Functionalization Strategies
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. chem8.orgdigitellinc.com However, the selective activation and functionalization of C-F bonds in fluoroaromatics is a highly desirable process for creating valuable organic compounds from readily available fluorinated precursors. mdpi.combohrium.com In the context of this compound, the C-F bond on the phenolic ring presents an opportunity for late-stage functionalization.
Transition metal-catalyzed reactions are the most prominent strategies for C-F bond activation. mdpi.com Complexes of metals such as nickel, palladium, and rhodium have been shown to effectively cleave C-F bonds, enabling subsequent cross-coupling reactions. chem8.orgmdpi.com For instance, nickel-catalyzed Suzuki or Kumada couplings can replace the fluorine atom with aryl, alkyl, or other organic groups. chem8.orgmdpi.com The mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center, followed by transmetalation and reductive elimination. mdpi.com
Recent advancements have also focused on transition metal-free methods and photocatalysis. digitellinc.combohrium.comnih.gov Organic photoredox catalysts can reduce C-F bonds to generate carbon-centered radicals under mild conditions. digitellinc.comnih.gov These radicals can then be trapped by hydrogen atom donors for hydrodefluorination or participate in coupling reactions. digitellinc.com Frustrated Lewis pairs (FLPs), typically involving a bulky Lewis acid and a Lewis base, have also been employed to mediate C-F bond activation. nih.govresearchgate.net
The functionalization of the C-F bond can lead to the synthesis of new derivatives with altered properties. For example, converting the C-F bond to a C-C bond can introduce new substituents that modify the electronic or steric profile of the molecule. Hydrodefluorination, the replacement of fluorine with hydrogen, can also be a strategic step in a synthetic sequence. nih.gov The choice of strategy depends on the desired transformation and the compatibility with other functional groups in the molecule. mdpi.comnih.gov
| Activation Strategy | Catalyst/Reagent Type | Potential Transformation | Key Mechanistic Step |
|---|---|---|---|
| Transition Metal Catalysis | Ni(II) or Pd(0) complexes | C-C, C-H, C-Heteroatom bond formation | Oxidative addition of C-F bond to metal center mdpi.com |
| Photoredox Catalysis | Organic dyes | Hydrodefluorination, Cross-coupling | Generation of carbon-centered radicals digitellinc.comnih.gov |
| Frustrated Lewis Pairs (FLPs) | B(C6F5)3 and bulky phosphines | Hydrodefluorination, C-F derivatization | Fluoride abstraction by Lewis acid nih.govresearchgate.net |
| Organometallic Reagents | Cp*2ZrH2 | Hydrodefluorination | Hydridic attack or β-fluoride elimination nih.gov |
Functionalization Strategies and Advanced Derivatives of 2 2 Amino 5 Methylphenyl 4 Fluorophenol
Synthesis of Substituted Aminobiphenyl Phenols
The core structure of 2-(2-amino-5-methylphenyl)-4-fluorophenol can be conceptually assembled via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of biaryl linkages. The Suzuki-Miyaura coupling is a particularly effective method for this purpose, offering high tolerance to various functional groups.
A plausible and efficient synthetic route to the parent compound and its substituted analogues involves the coupling of an appropriately substituted aryl halide with an arylboronic acid. Specifically, the synthesis of this compound can be envisioned through the reaction of 2-bromo-4-fluorophenol (B1268413) with 2-amino-5-methylphenylboronic acid. To prevent unwanted side reactions, the amine and hydroxyl functionalities may require protection prior to the coupling reaction, followed by a deprotection step to yield the final product.
Table 1: Plausible Suzuki-Miyaura Coupling Reaction for the Synthesis of this compound
| Reactant A | Reactant B | Catalyst/Ligand System | Base | Solvent | Product |
| 2-Bromo-4-fluorophenol (potentially protected) | 2-Amino-5-methylphenylboronic acid (potentially protected) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | This compound |
This modular approach allows for the synthesis of a wide array of substituted aminobiphenyl phenols by simply varying the substitution patterns on either the aryl halide or the arylboronic acid precursor. For instance, introducing electron-donating or electron-withdrawing groups onto either aromatic ring can systematically alter the electronic properties of the final compound.
Derivatization via Amine and Hydroxyl Group Modifications (e.g., Schiff Bases, Esters, Ethers)
The primary amine and hydroxyl groups of this compound are key handles for further derivatization, enabling the synthesis of a variety of functional molecules such as Schiff bases, esters, and ethers.
Schiff Bases: The reaction of the primary amino group with aldehydes or ketones provides a straightforward route to Schiff bases (imines). This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. Schiff bases derived from aminophenols are of significant interest due to their coordination chemistry and potential applications in catalysis and materials science. researchgate.netorientjchem.orgajrconline.orgorientjchem.orgresearchgate.net
Esters: The phenolic hydroxyl group can be readily converted into an ester through acylation. This can be achieved by reacting the aminophenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. It is important to note that the amino group is also nucleophilic and can be acylated. quora.comchemicalforums.com Selective O-acylation can be achieved under specific conditions, or both groups can be acylated depending on the reaction stoichiometry and conditions. google.com The synthesis of esters from hindered phenols can sometimes require more forcing conditions or specific catalysts. google.comgoogle.comorganic-chemistry.org
Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comyoutube.comwikipedia.orgbyjus.comlibretexts.org Care must be taken to control the reaction conditions to avoid N-alkylation of the amino group.
Table 2: Examples of Derivatization Reactions of this compound
| Derivative Type | Reagent | Reaction Conditions | Functional Group Modified |
| Schiff Base | Substituted Benzaldehyde | Ethanol, reflux | Amine |
| Ester | Acetyl Chloride/Pyridine | Dichloromethane, 0 °C to rt | Hydroxyl (and/or Amine) |
| Ether | Methyl Iodide/NaH | THF, rt | Hydroxyl |
Introduction of Additional Functionalities for Specific Research Applications
The functional groups of this compound serve as attachment points for a variety of other chemical moieties to create derivatives for specific research purposes, such as fluorescent probes and metal-chelating agents.
Fluorescent Derivatives: The introduction of a fluorophore can render the molecule fluorescent, allowing it to be used as a probe in biological imaging or as a sensor. A common strategy is to react the primary amino group with a fluorescent labeling reagent. For example, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) reacts with primary amines to yield highly fluorescent NBD derivatives. arkat-usa.orgresearchgate.netrsc.orgresearchgate.net The resulting fluorophore's emission properties can be sensitive to the local environment, making it a useful tool for studying molecular interactions.
Metal-Chelating Derivatives: The aminophenol scaffold is well-suited for the design of metal-chelating ligands. The nitrogen and oxygen atoms can act as a bidentate coordination site for metal ions. The formation of Schiff base derivatives, as mentioned in section 6.2, often enhances the chelating ability of the molecule, creating ligands that can form stable complexes with a variety of transition metals. researchgate.netorientjchem.orgajrconline.orgorientjchem.orgresearchgate.net These metal complexes can have applications in catalysis, sensing, and materials science.
Stereochemical Control in Derivative Synthesis
The synthesis of derivatives of this compound can present stereochemical challenges, particularly concerning atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biphenyl (B1667301) systems, bulky substituents at the ortho positions of the two aryl rings can hinder rotation around the central carbon-carbon single bond, leading to the existence of stable, non-interconverting enantiomers.
While the parent molecule, this compound, is not expected to exhibit stable atropisomers at room temperature due to the relatively small size of the ortho-amino group, the introduction of larger substituents at the positions ortho to the biaryl linkage in its derivatives can significantly increase the barrier to rotation.
The stereochemical outcome of the synthesis of such axially chiral biphenyls can be controlled through atroposelective synthesis. A powerful strategy for this is the use of chiral ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net By employing a chiral phosphine (B1218219) ligand, for example, it is possible to favor the formation of one atropisomer over the other, leading to an enantiomerically enriched product.
Table 3: Factors Influencing Atropisomerism in Derivatives of this compound
| Factor | Description |
| Size of Ortho-Substituents | Larger groups at the positions adjacent to the biphenyl linkage increase the rotational barrier. |
| Nature of the Biaryl Linkage | The electronic properties of the rings can influence bond length and rotational dynamics. |
| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. |
| Catalyst System | In atroposelective synthesis, the choice of chiral ligand is crucial for achieving high enantioselectivity. |
The ability to control the stereochemistry of these derivatives is critical for applications where a specific three-dimensional arrangement of atoms is required, such as in chiral catalysis or as probes for biological systems.
Applications in Chemical Research and Advanced Materials Science
Catalytic Applications of Aminophenylfluorophenol-Derived Complexes
While there is no specific research on the catalytic applications of complexes derived from 2-(2-Amino-5-methylphenyl)-4-fluorophenol, the parent structures of aminophenols are recognized for their utility in catalysis. These compounds can act as ligands, binding to metal centers and influencing their catalytic activity. The presence of both an amino and a hydroxyl group allows for the formation of stable complexes with a variety of transition metals.
In the realm of catalysis, the distinction between homogeneous and heterogeneous systems is crucial. mdpi.com Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, often in a liquid solution. nih.gov Heterogeneous catalysis, conversely, involves a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gas mixture.
For aminophenol-type ligands, their derivatives are often explored in homogeneous catalysis . The solubility of their metal complexes can be tuned by modifying the ligand structure, allowing for precise control over the reaction environment. These complexes have been investigated for a variety of organic transformations.
Regarding heterogeneous catalysis , aminophenol-derived ligands can be anchored to solid supports, such as polymers or silica. This approach combines the high selectivity often associated with homogeneous catalysts with the ease of separation and catalyst recycling characteristic of heterogeneous systems. However, no such applications have been specifically documented for this compound.
Computational chemistry offers powerful tools for the rational design of catalysts, moving from theoretical models to experimental validation. nih.govmdpi.com Methods like Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of potential catalysts and to elucidate reaction mechanisms. This computational-first approach can accelerate the discovery of new and efficient catalytic systems by screening a large number of candidates before their synthesis. mdpi.com
For a hypothetical catalytic system based on this compound, computational studies would be invaluable. Researchers could model the coordination of this ligand to various metal centers and evaluate the stability and reactivity of the resulting complexes. Key parameters such as bond energies, activation barriers for catalytic cycles, and the electronic influence of the methyl and fluoro substituents could be calculated. Such theoretical investigations could guide the synthesis of the most promising candidates for specific catalytic applications. nih.gov Despite the potential, no computational studies focused on designing catalysts from this compound have been published.
Development of Advanced Functional Materials
The unique chemical structure of aminophenols, including hypothetical derivatives of this compound, makes them interesting building blocks for advanced functional materials. The amino and hydroxyl groups provide reactive sites for polymerization and grafting, while the aromatic core can impart desirable thermal and electronic properties.
Aminophenol derivatives can be incorporated into polymers to create materials with enhanced properties. For instance, they can be used as monomers or curing agents in the synthesis of epoxy resins, polyamides, and other high-performance polymers. The resulting materials may exhibit improved thermal stability, mechanical strength, and chemical resistance. Schiff base polymers derived from aminophenols have been noted for properties such as high thermal stability and semiconductivity. researchgate.net
Furthermore, these compounds can be used to functionalize the surface of nanoparticles or other fillers, improving their dispersion and interfacial adhesion within a polymer matrix to form advanced composites. mdpi.com There is, however, no literature available that describes the incorporation of this compound into any polymeric or composite systems.
Similar to catalyst design, computational materials science provides a framework for the in silico design and prediction of material properties. By simulating the behavior of materials at the atomic and molecular level, researchers can understand structure-property relationships and design new materials with tailored functionalities.
In the context of polymers derived from this compound, computational methods could predict properties such as:
Mechanical Properties: Young's modulus, tensile strength, and flexibility.
Thermal Properties: Glass transition temperature and thermal decomposition temperature.
Electronic Properties: Bandgap and conductivity, which are relevant for applications in electronics.
These computational predictions could guide the synthetic efforts towards materials with specific, desired characteristics. At present, no such computational studies for materials based on this compound have been reported.
Research Tools and Probes in Chemical Biology (Non-Clinical Focus)
Fluorescent small molecules are indispensable tools in chemical biology for visualizing and studying biological processes within cells and organisms. nih.govnih.gov The design of these chemical probes often involves a core fluorophore functionalized with recognition elements that can interact with specific biomolecules or respond to changes in the cellular environment. chemicalprobes.orged.ac.uk
Aminophenol derivatives can serve as scaffolds for the development of fluorescent probes. The electronic properties of the aminophenol core can be modulated by substituents to tune the absorption and emission wavelengths of the resulting dye. The amino and hydroxyl groups also provide convenient handles for conjugation to other molecules.
While the general class of aminophenols holds potential in this area, there is no published research describing the synthesis or application of this compound as a research tool or probe in chemical biology. Its potential as a fluorescent probe would depend on its intrinsic photophysical properties, which have not been characterized in the scientific literature.
Design and Optimization of Fluorescent Probes based on Biphenyl (B1667301) Cores
The design of a fluorescent probe is a meticulous process that involves the integration of a fluorophore (the signal-reporting unit) with a recognition moiety (the analyte-binding unit). The biphenyl core of this compound can serve as an excellent platform for such probes. The inherent fluorescence of the biphenyl system can be modulated by the strategic placement of electron-donating and electron-withdrawing groups.
In the case of this compound, the amino (-NH2) and hydroxyl (-OH) groups act as electron-donating groups, which can enhance the fluorescence quantum yield. The fluorine atom, being an electron-withdrawing group, can also influence the photophysical properties, potentially leading to a larger Stokes shift, which is advantageous in fluorescence imaging as it minimizes self-quenching.
Optimization of a fluorescent probe based on this biphenyl core would involve several key considerations:
Analyte Specificity: The amino and hydroxyl groups are excellent candidates for modification to create specific binding sites for various analytes, such as metal ions. For instance, these groups can act as chelating agents for metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. mdpi.comnih.gov
Photophysical Tuning: The fluorescence properties, including excitation and emission wavelengths, quantum yield, and photostability, can be fine-tuned. This can be achieved by introducing different substituents on the biphenyl rings or by extending the π-conjugation of the system. For example, attaching other aromatic systems to the biphenyl core can shift the emission to longer wavelengths. mdpi.comsemanticscholar.org
Solubility and Biocompatibility: For applications in biological systems, the probe's solubility in aqueous media and its biocompatibility are crucial. These properties can be improved by introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains.
A hypothetical design of a fluorescent probe based on this compound for the detection of a specific metal ion is presented in the table below.
| Feature | Design Consideration | Rationale |
| Fluorophore | This compound core | Provides a structurally rigid and fluorescent platform. |
| Recognition Moiety | Modification of the amino and hydroxyl groups to form a chelating cavity | Enables selective binding to a target metal ion. |
| Signaling Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | Interaction with the analyte induces a change in fluorescence intensity. |
| Solubilizing Group | Attachment of a short PEG chain | Improves water solubility for biological applications. |
Mechanisms of Interaction for Probe Functionality
The functionality of a fluorescent probe is dictated by the mechanism through which the analyte binding event is translated into a change in the fluorescence signal. For probes based on biphenyl cores like this compound, several mechanisms can be envisaged.
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for metal ion sensors. In the free probe, the fluorescence of the biphenyl fluorophore might be quenched due to the presence of the lone pair of electrons on the nitrogen of the amino group, which can engage in photoinduced electron transfer (PET). nih.govrsc.org Upon binding to a metal ion, the lone pair electrons are involved in coordination, which inhibits the PET process and leads to a significant enhancement of the fluorescence intensity. nih.govresearchgate.netrsc.org
Photoinduced Electron Transfer (PET): As mentioned, PET is a powerful mechanism for designing "turn-on" fluorescent probes. chemrxiv.org In a probe designed around this compound, the amino group can act as a PET donor, quenching the fluorescence of the biphenyl core. Interaction with an analyte, such as a proton (in pH sensing) or a metal ion, would suppress this PET process, resulting in fluorescence enhancement. nih.govrsc.org
Intramolecular Charge Transfer (ICT): The electronic properties of the biphenyl system can be significantly altered upon analyte binding. researching.cn This can lead to a change in the intramolecular charge transfer character of the excited state, resulting in a shift in the emission wavelength. This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, is highly desirable as it allows for self-calibration and can be more accurate than intensity-based measurements.
The potential interaction mechanisms are summarized in the following table:
| Mechanism | Description | Expected Outcome |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to the chelating groups (modified -NH2 and -OH) restricts rotational freedom and blocks non-radiative decay pathways. | Increase in fluorescence quantum yield and intensity. |
| Photoinduced Electron Transfer (PET) | The amino group acts as an electron donor, quenching fluorescence. Analyte binding inhibits this process. | "Turn-on" fluorescence response upon analyte detection. |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electron density distribution in the fluorophore, affecting the energy of the excited state. | A shift in the emission wavelength, enabling ratiometric sensing. |
Theoretical Insights into Molecular Recognition for Research Applications
Computational chemistry provides invaluable tools for understanding and predicting the behavior of fluorescent probes at the molecular level. mdpi.com Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to gain theoretical insights into the molecular recognition process of probes based on this compound. mdpi.comnih.gov
Predicting Photophysical Properties: DFT and TD-DFT calculations can be used to predict the absorption and emission spectra, as well as the quantum yields of the probe in its free and analyte-bound states. mdpi.com This allows for the virtual screening of different probe designs and the optimization of their photophysical properties before engaging in synthetic efforts.
Understanding Binding Interactions: Molecular docking and molecular dynamics (MD) simulations can provide detailed information about the binding mode and affinity of the probe for its target analyte. nih.govescholarship.org These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecular recognition process. This understanding is crucial for designing probes with high selectivity.
Elucidating Sensing Mechanisms: Computational studies can help to elucidate the underlying mechanism of the fluorescence response. For instance, calculations can confirm whether a PET or ICT process is responsible for the observed changes in the fluorescence spectrum upon analyte binding. mdpi.com By analyzing the molecular orbitals and electronic transitions, researchers can gain a deeper understanding of how the probe functions.
The application of theoretical methods in the study of a hypothetical probe based on this compound is outlined below:
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation of the probe and its complex with the analyte. | Understanding the stability and electronic properties of the probe. |
| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra. | Rationalizing the photophysical properties and the sensing mechanism. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the probe and its interaction with the analyte in a solvent environment. | Assessing the conformational flexibility and stability of the probe-analyte complex. |
Q & A
Q. How can researchers optimize the synthesis of 2-(2-Amino-5-methylphenyl)-4-fluorophenol to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a fluorophenol derivative with an aminomethylphenyl precursor. Key steps include:
- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to link aromatic rings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures purity. Monitor intermediates via TLC or LC-MS .
- Yield Improvement : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of fluorophenol to amine) to minimize side products .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : H and F NMR to verify substituent positions and fluorine integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak at m/z 234.0895) .
- Purity Assessment :
- HPLC with UV/Vis Detection : Use C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) .
- Melting Point Analysis : Compare observed values to literature data (±2°C tolerance) .
Advanced Research Questions
Q. How can enzymatic defluorination pathways of this compound be studied?
- Methodological Answer :
- Enzyme Selection : Use cytochrome P450BM3-F87G or 4-fluorophenol monooxygenase (FpdA2), which catalyze NADPH-dependent defluorination .
- Reaction Monitoring :
- Fluoride Ion-Selective Electrode : Quantify released fluoride ions over time .
- LC-MS/MS : Track degradation intermediates (e.g., catechol derivatives) .
- Kinetic Analysis : Calculate and under varying aldehyde concentrations (e.g., 2-decenal enhances activity via allosteric activation) .
Q. How does the position of fluorine substitution influence the compound’s biochemical activity?
- Methodological Answer :
- Comparative Studies : Synthesize positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives) and compare:
- Binding Affinity : Surface plasmon resonance (SPR) assays with target proteins (e.g., kinases or GPCRs) .
- Metabolic Stability : Incubate isomers with liver microsomes; quantify half-life via LC-MS .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to assess fluorine’s role in hydrogen bonding or steric effects .
- QSAR Analysis : Correlate substituent position with bioactivity (e.g., IC values) .
Q. How should researchers address contradictions in reported biological activities of this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in cell viability assays) .
- Mechanistic Profiling : Use CRISPR-Cas9 knockouts to validate target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
